Methyl 14-oxoicosanoate
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Overview
Description
Methyl 14-oxoicosanoate is an organic compound with the molecular formula C21H40O3. It is a methyl ester derivative of 14-oxoicosanoic acid. This compound is known for its unique chemical structure, which includes a long carbon chain with a ketone functional group at the 14th position. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 14-oxoicosanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxoicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Methyl 14-oxoicosanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: 14-oxoicosanoic acid.
Reduction: 14-hydroxyicosanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 14-oxoicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 14-oxoicosanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and immune responses .
Comparison with Similar Compounds
14-oxoicosanoic acid: The parent acid of methyl 14-oxoicosanoate.
Methyl 14-hydroxyicosanoate: A reduced form with a hydroxyl group instead of a ketone.
Methyl 14-methoxyicosanoate: An ether derivative with a methoxy group at the 14th position.
Uniqueness: this compound is unique due to its specific functional groups and long carbon chain, which confer distinct chemical and biological properties. Its ketone group at the 14th position allows for diverse chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
10411-44-6 |
---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 14-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3 |
InChI Key |
ZNMCAAXUXSFINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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